molecular formula C14H12F3NO3 B11806360 Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Cat. No.: B11806360
M. Wt: 299.24 g/mol
InChI Key: KBRAGGKPHJLZMD-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Esterification: The final step involves the esterification of the quinoline derivative with methyl acetate under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Trifluoromethylquinoline: A derivative with similar structural features but different functional groups.

Uniqueness

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is unique due to the presence of both the trifluoromethyl group and the ester functionality, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline family, notable for its unique structural features, including a trifluoromethyl group and an ester functional group. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F3N1O3C_{13}H_{10}F_3N_1O_3, with a molecular weight of approximately 313.27 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity, particularly in terms of membrane permeability and bioavailability.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains. Its structural characteristics contribute to its interaction with microbial targets.
  • Antiviral and Anticancer Properties : Quinoline derivatives, including this compound, have been reported to exhibit antiviral and anticancer activities. The trifluoromethyl substitution is known to enhance biological potency by improving interactions with biological targets involved in disease pathways .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to specific biological targets such as enzymes and receptors. These studies often utilize biochemical assays and molecular docking techniques to predict binding modes and affinities .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : Initial reactions involve the condensation of appropriate starting materials to form the quinoline structure.
  • Introduction of the Trifluoromethyl Group : This step is critical for enhancing the compound's lipophilicity.
  • Esterification : The final step involves converting the acid form into the methyl ester through standard esterification reactions.

Comparative Analysis

To provide context, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetateQuinoline ring, trifluoromethyl groupAntimicrobialDifferent position of trifluoromethyl
Methyl 2-(2-methoxycarbonylaminomethyl)-6-fluoroquinolineFluoroquinoline derivativeAntiviralContains methoxycarbonylamino group
Methyl 7-fluoroquinoline-3-carboxylateFluoroquinoline structureAnticancerCarboxylate instead of ester

The unique trifluoromethyl group in this compound enhances its lipophilicity and alters its interaction with biological targets compared to these similar compounds, potentially leading to distinct pharmacological profiles.

Case Studies

Several studies have documented the antimicrobial efficacy of quinoline derivatives, including this compound. For instance, a study evaluating various quinoline derivatives found that those with trifluoromethyl substitutions exhibited enhanced activity against specific bacterial strains compared to their non-substituted counterparts . Another investigation highlighted the anticancer potential of related compounds in inhibiting tumor cell proliferation through targeted enzyme inhibition pathways .

Properties

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

methyl 2-[2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetate

InChI

InChI=1S/C14H12F3NO3/c1-8-5-12(19)10-4-3-9(14(15,16)17)6-11(10)18(8)7-13(20)21-2/h3-6H,7H2,1-2H3

InChI Key

KBRAGGKPHJLZMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)OC)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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